

# Physical and chemical properties of 5-Bromo-2,4-dimethyl-2H-indazole

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## Compound of Interest

Compound Name: 5-Bromo-2,4-dimethyl-2H-indazole

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An In-depth Technical Guide to **5-Bromo-2,4-dimethyl-2H-indazole**

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## Abstract

This technical guide provides a comprehensive overview of **5-Bromo-2,4-dimethyl-2H-indazole**, a heterocyclic compound of significant interest in modern chemical research. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.<sup>[1][2]</sup> This document details the physicochemical properties, spectroscopic data, chemical reactivity, and synthesis of **5-Bromo-2,4-dimethyl-2H-indazole**. Furthermore, it explores its current and potential applications in pharmaceutical development, materials science, and agrochemicals, while also providing essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate.

## Introduction

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring.<sup>[3]</sup> They exist in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more stable.<sup>[1]</sup> The indazole nucleus is a cornerstone in the design of bioactive molecules, found in numerous compounds with anti-cancer, anti-inflammatory, and anti-microbial properties.<sup>[4][5]</sup>

**5-Bromo-2,4-dimethyl-2H-indazole** (CAS: 1159511-89-3) is a specifically substituted derivative that offers a unique combination of features for synthetic chemistry. The bromine atom at the 5-position serves as a versatile synthetic handle for cross-coupling reactions, while the methyl groups at the 2 and 4-positions influence the molecule's steric and electronic properties, solubility, and metabolic stability.<sup>[6]</sup> These characteristics make it a valuable intermediate for constructing complex molecular architectures and fine-tuning the properties of target compounds in drug discovery and materials science.<sup>[6][7]</sup>

## Physicochemical Properties

The fundamental physical and chemical properties of **5-Bromo-2,4-dimethyl-2H-indazole** are summarized below. This data is crucial for its proper handling, storage, and use in experimental settings.

Property	Value	Source(s)
CAS Number	1159511-89-3	<sup>[6][8][9][10]</sup>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrN <sub>2</sub>	<sup>[6][11]</sup>
Molecular Weight	225.09 g/mol	<sup>[6][7]</sup>
Appearance	Light yellow crystalline solid	<sup>[6]</sup>
Purity	Typically ≥95% (as determined by HPLC)	<sup>[6]</sup>
IUPAC Name	5-bromo-2,4-dimethyl-2H-indazole	<sup>[11]</sup>
Predicted XlogP	2.6	<sup>[11][12]</sup>
Storage Conditions	Store at 0-8°C in a tightly sealed container	<sup>[6][7]</sup>

## Spectroscopic Data

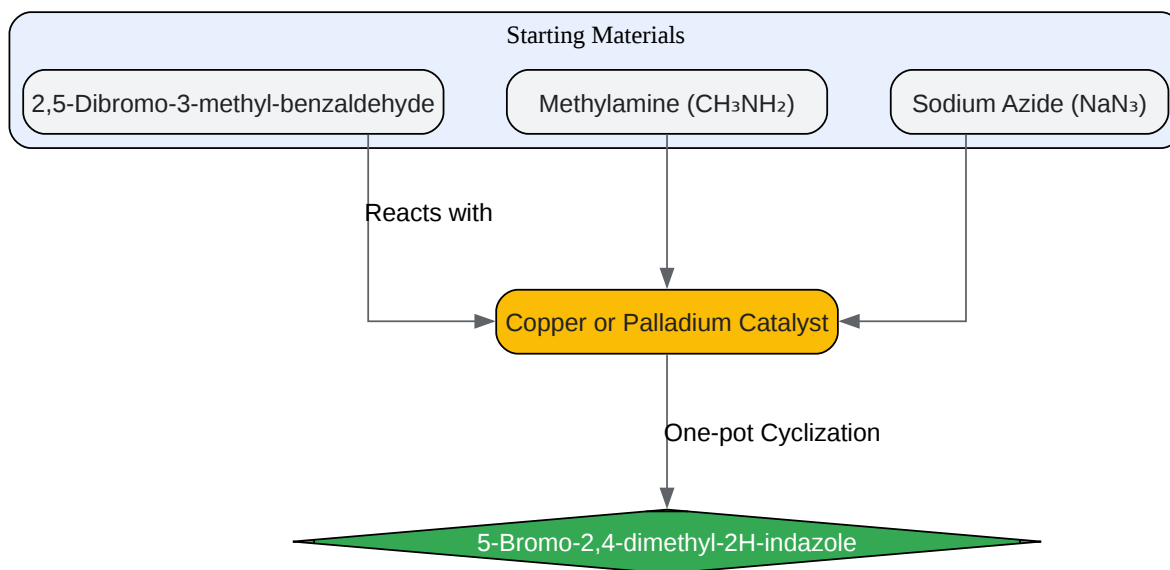
While specific spectral data for this exact compound is not publicly available, characterization would rely on standard analytical techniques. The expected spectroscopic features are as follows:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, as well as sharp singlets for the two methyl groups ( $\text{N-CH}_3$  and  $\text{C-CH}_3$ ). The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show nine distinct signals corresponding to each carbon atom in the molecule, providing further confirmation of the structure.
- Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2  $m/z$  units, corresponding to the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes). The molecular ion peak  $[\text{M}]^+$  would be observed around  $m/z$  224 and 226. Predicted  $m/z$  for the  $[\text{M}+\text{H}]^+$  adduct is 225.00218.[\[11\]](#)  
[\[12\]](#)

## Chemical Reactivity and Synthesis

### Synthesis

The synthesis of 2H-indazoles can be achieved through various routes. A common and effective strategy involves a copper- or palladium-catalyzed one-pot, three-component reaction.  
[\[2\]](#)[\[13\]](#) This approach typically uses an ortho-halo-benzaldehyde, a primary amine, and an azide source. For **5-Bromo-2,4-dimethyl-2H-indazole**, a plausible synthetic route would start from a correspondingly substituted bromobenzaldehyde.



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*General synthetic pathway for 2H-indazoles.*

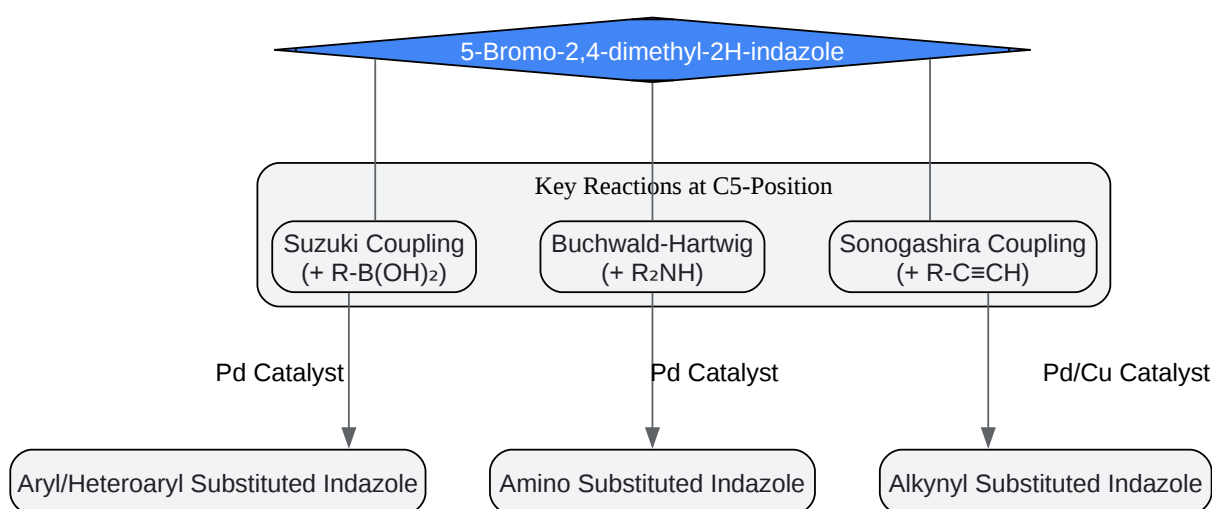
This method is valued for its operational simplicity and tolerance of various functional groups, making it suitable for creating diverse libraries of indazole derivatives.<sup>[13]</sup>

## Reactivity

The reactivity of **5-Bromo-2,4-dimethyl-2H-indazole** is dominated by the versatile bromine atom at the 5-position. This site is primed for a variety of metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for creating C-C, C-N, and C-O bonds.

- Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.<sup>[14][15]</sup> This is a cornerstone for adding complexity and modulating the molecule's properties.

- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce substituted amino groups, a common functional group in bioactive molecules.
- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
- Nucleophilic Aromatic Substitution ( $S_NAr$ ): While less common than cross-coupling, the bromine can be displaced by potent nucleophiles under specific conditions.[14]



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*Key reactivity pathways for the title compound.*

## Applications in Research and Development

The unique structure of **5-Bromo-2,4-dimethyl-2H-indazole** makes it a highly sought-after intermediate in several high-value research areas.[6]

- Pharmaceutical Development: As a key building block, it is used in the synthesis of novel compounds with potential therapeutic benefits. Indazole cores are prevalent in kinase inhibitors, which are a major class of anti-cancer drugs.[1][5][6] The compound has been utilized to create molecules with promising anti-inflammatory and anti-cancer properties.[6]

- **Materials Science:** The compound's properties are being explored for the creation of novel organic electronic materials, such as those used in advanced sensors and organic light-emitting devices (OLEDs). The ability to functionalize the indazole core allows for the fine-tuning of electronic and photophysical properties.[\[6\]](#)
- **Agricultural Chemistry:** It serves as an intermediate in the formulation of next-generation agrochemicals, contributing to the development of more effective and targeted products for crop protection.[\[6\]](#)[\[7\]](#)

## Safety and Handling

Based on safety data sheets (SDS) for closely related brominated indazole compounds, **5-Bromo-2,4-dimethyl-2H-indazole** should be handled with care.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Hazard Identification:**
  - Harmful if swallowed (Acute toxicity, oral).[\[17\]](#)[\[18\]](#)
  - Causes skin irritation.[\[17\]](#)[\[18\]](#)
  - Causes serious eye irritation.[\[17\]](#)[\[18\]](#)
  - May cause respiratory irritation.[\[17\]](#)[\[18\]](#)
- **First Aid Measures:**
  - If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[\[16\]](#)[\[19\]](#)
  - If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[\[16\]](#)[\[20\]](#)
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[\[16\]](#)[\[17\]](#)
  - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[16\]](#)[\[20\]](#)

- Personal Protective Equipment (PPE):
  - Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[\[16\]](#)[\[17\]](#)
- Handling and Storage:
  - Use only in a well-ventilated area, preferably within a chemical fume hood.[\[16\]](#)
  - Avoid breathing dust. Avoid contact with skin and eyes.[\[17\]](#)
  - Store locked up in a tightly closed container in a cool, dry place (recommended 0-8°C).[\[6\]](#)  
[\[16\]](#)
  - Incompatible with strong oxidizing and reducing agents.[\[16\]](#)

## Experimental Protocols: Exemplary Suzuki Coupling

To illustrate its practical application, this section provides a representative protocol for a Suzuki cross-coupling reaction. This protocol is a self-validating system; successful product formation, confirmed by techniques like LC-MS and NMR, validates the chosen reagents and conditions.

Objective: To synthesize 5-Aryl-2,4-dimethyl-2H-indazole from **5-Bromo-2,4-dimethyl-2H-indazole** and an arylboronic acid.

Causality: The choice of a palladium catalyst like Pd(dppf)Cl<sub>2</sub> is based on its proven efficacy in coupling aryl bromides. A carbonate base is used to activate the boronic acid, and a solvent mixture of dioxane and water facilitates the dissolution of both organic and inorganic reagents, which is critical for the catalytic cycle.

*Workflow for a typical Suzuki coupling experiment.*

Methodology:

- Reagent Preparation: In a reaction vessel, combine **5-Bromo-2,4-dimethyl-2H-indazole** (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>) (0.05 eq).

- **Solvent Addition:** Add a mixture of dioxane and water (e.g., 4:1 ratio).
- **Degassing:** Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
- **Reaction:** Heat the mixture with stirring to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.
- **Characterization:** Confirm the structure and purity of the final compound using NMR and MS analysis.

## Conclusion

**5-Bromo-2,4-dimethyl-2H-indazole** is a strategically important heterocyclic compound with significant potential. Its well-defined structure, coupled with the synthetic versatility of the bromine handle, establishes it as a valuable intermediate in the pursuit of novel pharmaceuticals, advanced materials, and specialized agrochemicals. The insights provided in this guide aim to equip researchers and developers with the core technical knowledge required to effectively utilize this compound in their synthetic and research endeavors.

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